tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate
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Overview
Description
tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group
Preparation Methods
The synthesis of tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in a solvent like dimethylformamide (DMF) to achieve high yields . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Addition: The imidazo[1,2-a]pyrimidine core can participate in nucleophilic addition reactions, forming various derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The tert-butyldimethylsilyl group provides stability and protects reactive sites during chemical reactions .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate include:
tert-Butyldimethylsilyloxyacetaldehyde: Used in synthetic glycobiology and total synthesis of natural products.
tert-Butyldimethylsilyl chloride: A versatile protecting reagent for alcohols, amines, and carboxylic acids.
tert-Butyldimethylsilyl trifluoromethanesulfonate: Used as a highly reactive silylating agent.
The uniqueness of this compound lies in its combination of the tert-butyldimethylsilyl protecting group with the imidazo[1,2-a]pyrimidine core, providing both stability and reactivity for various applications.
Properties
Molecular Formula |
C17H30N4O5Si |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
tert-butyl 6-[tert-butyl(dimethyl)silyl]oxy-2-nitro-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C17H30N4O5Si/c1-16(2,3)25-15(22)20-10-12(26-27(7,8)17(4,5)6)9-19-11-13(21(23)24)18-14(19)20/h11-12H,9-10H2,1-8H3 |
InChI Key |
AZSVYZVLJOZEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C1=NC(=C2)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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